molecular formula C9H8ClN3O2 B023531 Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 64067-99-8

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B023531
CAS No.: 64067-99-8
M. Wt: 225.63 g/mol
InChI Key: AZEPEWATPYRPBM-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6-position and an ethyl ester group at the 2-position of the imidazo[1,2-b]pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethylamine, followed by cyclization with formamide. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS No. 64067-99-8) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, anti-inflammatory, and antiparasitic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antifungal Activity : Studies indicate that this compound can inhibit fungal growth, potentially through mechanisms involving enzyme inhibition.
  • Antiparasitic Effects : It has shown efficacy against various parasites, including Cryptosporidium species, which are significant pathogens in both humans and animals.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : It has been implicated in the inhibition of specific enzymes, such as acetylcholinesterase and hERG ion channels, which are crucial in various physiological processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Binding Interactions : The compound's structure allows it to bind with biomolecules, influencing enzyme activity and cellular signaling pathways.
  • Enzyme Inhibition : Its role as an enzyme inhibitor is significant; for instance, it has been shown to inhibit the hERG channel at higher concentrations, which may pose cardiotoxicity risks .
  • Impact on Gene Expression : The compound may affect gene expression by modulating transcription factors involved in cellular responses to stimuli .

In Vitro and In Vivo Studies

Recent studies have highlighted the compound's potential through various experimental models:

  • Efficacy Against Cryptosporidium : this compound demonstrated modest potency with an EC50 of 2.1 μM in vitro against C. parvum, along with oral efficacy in multiple in vivo models .
    ModelEC50 (μM)Notes
    C. parvum mouse infection2.1Modest potency
    Dairy calf C. parvum modelN/AEffective treatment observed
    Gnotobiotic piglet C. hominisN/ASignificant reduction in infection
  • Structure-Activity Relationships (SAR) : Variations in the compound's structure significantly impact its biological activity. For example, modifications to the heteroaryl head group have shown varying degrees of potency against Cryptosporidium, indicating the importance of structural integrity for biological efficacy .
  • Cardiotoxicity Concerns : While promising as a therapeutic agent, concerns regarding cardiotoxicity due to hERG channel inhibition necessitate further optimization of its structure to enhance selectivity and reduce side effects .

Comparative Analysis with Related Compounds

This compound can be compared with other derivatives within the imidazo[1,2-b]pyridazine class:

CompoundBiological ActivityNotes
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazineAltered activityFluorine substitution affects reactivity
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateDifferent chemical propertiesVariation in carboxylate position

These comparisons highlight how subtle changes in chemical structure can lead to significant differences in biological activity.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPEWATPYRPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381515
Record name ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64067-99-8
Record name Imidazo[1,2-b]pyridazine-2-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64067-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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